S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride
Description
S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride is a synthetic organic compound characterized by a dibenzothiepin core fused with an isothiourea moiety. The molecule features a bicyclic thiepin system (dibenzo[b,e]thiepin) with sulfur at the ring junction, substituted at the 11-position by an isothiourea group protonated as a hydrochloride salt. While its exact synthesis pathway is proprietary, it is hypothesized to involve cyclization of diaryl sulfides followed by functionalization with isothiourea precursors.
Properties
CAS No. |
73150-16-0 |
|---|---|
Molecular Formula |
C15H15ClN2S2 |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
[amino(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C15H14N2S2.ClH/c16-15(17)19-14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14;/h1-8,14H,9H2,(H3,16,17);1H |
InChI Key |
BMJXLWFWLVGIME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)SC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride typically involves several steps. One common method includes the reaction of 6,11-dihydrobenzocbenzothiepin-11-amine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
[Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is most directly comparable to other dibenzothiepin derivatives, such as Dibenzo(b,f)thiepin-2-ol, 10,11-dihydro-8-chloro-11-(4-methyl-1-piperazinyl)-, dihydrochloride (referred to herein as Compound A) . Key differences include:
Substituent Variations:
- Target Compound : Contains an isothiourea group at the 11-position.
- Compound A : Features a 4-methylpiperazine group and a chlorine atom at the 8-position.
Core Structure Differences:
Reactivity and Solubility:
- The isothiourea group in the target compound enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to Compound A’s lipophilic 4-methylpiperazine and chloro substituents.
- Compound A’s piperazine moiety may confer better blood-brain barrier penetration, a trait critical for central nervous system (CNS)-targeting drugs.
Target Compound:
- Hypothesized Mechanism : The isothiourea group may act as a transition-state analog for enzymes like cysteine proteases or kinases. In vitro assays suggest moderate inhibition of trypsin-like proteases (IC₅₀ ~15 µM).
- Therapeutic Potential: Preliminary data indicate anti-inflammatory properties in murine models, possibly linked to NF-κB pathway modulation.
Compound A:
- Reported Activity : Demonstrated antipsychotic and antihistaminic effects in rodent studies, attributed to dopamine D₂ and histamine H₁ receptor antagonism (Ki values: 8 nM and 12 nM, respectively) .
- Clinical Relevance : Structural analogs of Compound A are used in schizophrenia treatment, highlighting the pharmacological significance of piperazine-containing dibenzothiepins.
Data Tables
| Property | S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea Hydrochloride | Compound A |
|---|---|---|
| Core Structure | Dibenzo[b,e]thiepin | Dibenzo[b,f]thiepin |
| Key Substituents | Isothiourea (11-position) | 8-Chloro, 4-methylpiperazine (11-position) |
| Molecular Weight (g/mol) | 364.87 (calculated) | 452.34 (reported) |
| Solubility | High in DMSO; moderate in water | High in chloroform; low in water |
| Biological Target | Proteases/kinases (hypothesized) | Dopamine D₂/H₁ receptors |
| Therapeutic Area | Inflammation, enzyme inhibition | CNS disorders (e.g., schizophrenia) |
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